molecular formula C23H13Cl2NO3S B11654550 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11654550
M. Wt: 454.3 g/mol
InChI Key: UZKSOQMRYOCLOS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one typically involves a multi-step process:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Chromenone Core: The chromenone core is synthesized separately, often starting from salicylaldehyde and an appropriate acetophenone derivative through a Claisen-Schmidt condensation reaction.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the chromenone core. This is typically done using a base-catalyzed nucleophilic substitution reaction, where the 2,6-dichlorobenzyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the chromenone core or the benzothiazole ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the 2,6-dichlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the chromenone or benzothiazole rings.

    Substitution: Substituted benzothiazole or chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzothiazole and chromenone moieties can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-2H-chromen-2-one: Lacks the 2,6-dichlorobenzyl group, which may affect its biological activity and chemical reactivity.

    7-[(2,6-Dichlorobenzyl)oxy]-2H-chromen-2-one: Lacks the benzothiazole moiety, which may reduce its potential as a therapeutic agent.

    3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one: Substitutes the 2,6-dichlorobenzyl group with a methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and chromenone moieties, along with the 2,6-dichlorobenzyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H13Cl2NO3S

Molecular Weight

454.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H13Cl2NO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2

InChI Key

UZKSOQMRYOCLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)OC3=O

Origin of Product

United States

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